(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound featuring a benzo[d]thiazole core substituted with a 5-chlorothiophene-2-carbonyl imino group and a 2-methoxy-2-oxoethyl side chain. The Z-configuration of the imino group is critical for its stereochemical properties.
Properties
IUPAC Name |
ethyl 2-(5-chlorothiophene-2-carbonyl)imino-3-(2-methoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O5S2/c1-3-26-17(24)10-4-5-11-13(8-10)28-18(21(11)9-15(22)25-2)20-16(23)12-6-7-14(19)27-12/h4-8H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZAFGRVKBKMOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((5-chlorothiophene-2-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, focusing on its anticancer, antibacterial, and antifungal properties.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Thiazole ring : Contributes to its biological activity.
- Chlorothiophene moiety : Imparts unique electronic properties.
- Ethyl ester group : Enhances solubility and bioavailability.
Anticancer Activity
Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of benzothiazole have shown promising results against various cancer cell lines.
Key Findings:
- Cytotoxicity against MCF-7 cells : A study found that certain benzothiazole derivatives displayed IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL against MCF-7 breast cancer cells, indicating strong cytotoxic effects comparable to standard chemotherapeutics like Doxorubicin .
| Compound | IC50 (µM/mL) | Cancer Cell Line |
|---|---|---|
| Benzothiazole Derivative A | 1.8 ± 0.02 | MCF-7 |
| Benzothiazole Derivative B | 4.5 ± 0.05 | MCF-7 |
Antibacterial Activity
Compounds similar to this compound have also been evaluated for their antibacterial properties.
Case Study:
A study assessed the antibacterial activity of various thiazole derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that some derivatives exhibited significant inhibition zones, suggesting their potential as antibacterial agents .
| Compound | Pathogen | Inhibition Zone (mm) |
|---|---|---|
| Thiazole Derivative A | E. coli | 15 |
| Thiazole Derivative B | S. aureus | 20 |
Antifungal Activity
The antifungal potential of related compounds has also been documented. For example, thiazole derivatives have shown in vitro activity against Candida albicans and Aspergillus niger.
Research Insights:
In a recent study, a series of thiazole derivatives were tested for antifungal activity, revealing that some compounds had minimal inhibitory concentrations (MICs) as low as 50 µg/mL against various fungal strains .
Comparison with Similar Compounds
Key Observations:
- Polarity : The 2-methoxy-2-oxoethyl side chain increases polarity, which may improve aqueous solubility relative to the ethoxyethyl group in the analog.
- Molecular Weight : The target compound’s higher molecular weight (~450 vs. 419.5) could influence drug-likeness parameters, such as Lipinski’s Rule of Five .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
